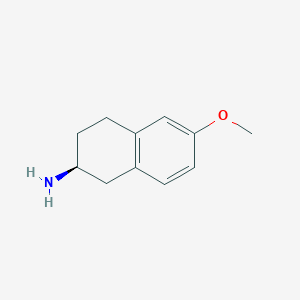

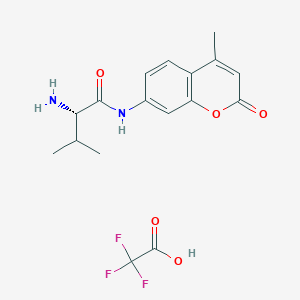

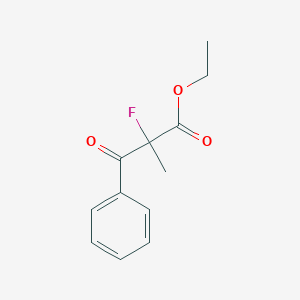

(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide often involves multi-component reactions, offering a straightforward approach to complex molecules. For instance, the synthesis of related coumarin-amide hybrids can be achieved through reactions involving amino coumarins and specific reagents under catalytic conditions, leading to high yields and showcasing the versatility of coumarin derivatives in organic synthesis (Manolov et al., 2023).

Molecular Structure Analysis

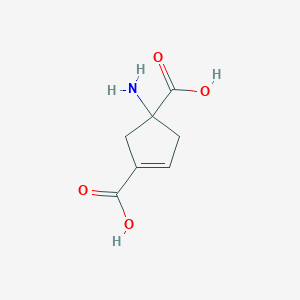

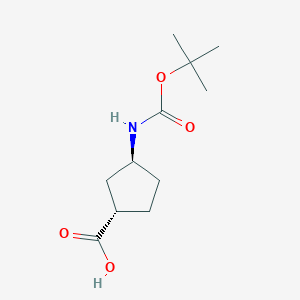

The molecular structure of compounds in this class is characterized by the presence of a coumarin core attached to an amide group, which significantly affects the compound's electronic and spatial configuration. The coumarin moiety offers aromatic stability, while the amide linkage introduces a site for potential interactions and functional modifications. Structural elucidation techniques such as NMR, UV, and mass spectrometry are pivotal in confirming the identity and purity of these compounds.

Chemical Reactions and Properties

Compounds like (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide exhibit a range of chemical behaviors owing to their functional groups. They can undergo reactions typical of amides and coumarins, such as nucleophilic substitution, condensation, and cyclization reactions. These reactions are crucial for further derivatization and exploration of the compound's chemical space (Korotaev et al., 2008).

Scientific Research Applications

Synthesis of Aromatic Carbamates Derivatives :

- Researchers have developed methods for synthesizing chromene derivatives, including those involving the condensation of methyl N-(3-hydroxyphenyl)carbamate with different reagents (Velikorodov et al., 2014).

Development of Thiazolidin-4-ones Based on Chromene :

- A study focused on synthesizing thiazolidin-4-ones based on chromene compounds, highlighting their potential for antibacterial activity (Čačić et al., 2009).

Catalyzed Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives :

- A novel method using pentafluorophenylammonium triflate as a catalyst was developed for synthesizing chromeno[2,3-d]pyrimidinone derivatives, demonstrating antimicrobial activity (Ghashang et al., 2013).

Microwave-Assisted Synthesis of Benzo[B][1,4]Thiazepine-3-Carboxamide Derivatives :

- This study reports on the microwave-assisted synthesis of various carboxamide compounds, exploring their potential antimicrobial activities (Raval et al., 2012).

Development of 3-Oxo-N-(pyridin-2-yl)butanamide Compounds :

- The review focuses on the synthesis methods for 3-oxo-N-(pyridin-2-yl)butanamide compounds, underscoring their importance in producing heterocyclic compounds (Fadda et al., 2015).

Synthesis of Chromen-3-yl Thiazolo[3,2-a]pyrimidin-5-ones :

- A process for synthesizing thiazolo[3,2-a]pyrimidin-5-ones from coumarins is described, highlighting the potential for creating a variety of compounds (Kumar et al., 2008).

Synthesis and Antimicrobial Activity of Hydrazide Derivatives :

- This research explores the synthesis of various hydrazide derivatives from chromen-4-yl-acetic acid and their potential antimicrobial applications (Čačić et al., 2006).

Synthesis and Characterization of New Coumarin Derivatives :

- The study reports on the synthesis of new coumarin derivatives and evaluates their antimicrobial activities, providing insights into their potential pharmaceutical applications (Al-Rifai et al., 2011).

Mechanism of Action

Target of Action

Similar compounds, such as l-alanine 7-amido-4-methylcoumarin, trifluoroacetate salt, are known to be fluorogenic substrates for aminopeptidase .

Mode of Action

It can be inferred from similar compounds that it may interact with its target enzyme, aminopeptidase, and undergo enzymatic cleavage to yield a blue fluorescent solution .

properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3.C2HF3O2/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10;3-2(4,5)1(6)7/h4-8,14H,16H2,1-3H3,(H,17,19);(H,6,7)/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKMFSIFKPKVAM-UQKRIMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191723-67-8 |

Source

|

| Record name | Butanamide, 2-amino-3-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (2S)-, mono(trifluoroacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191723-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)

![[(2R)-2-Hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67928.png)